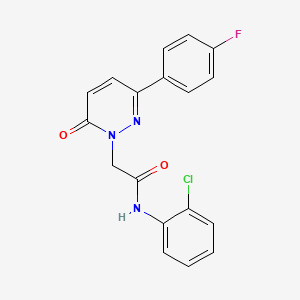N-(2-chlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
CAS No.:
Cat. No.: VC16340684
Molecular Formula: C18H13ClFN3O2
Molecular Weight: 357.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H13ClFN3O2 |
|---|---|
| Molecular Weight | 357.8 g/mol |
| IUPAC Name | N-(2-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C18H13ClFN3O2/c19-14-3-1-2-4-16(14)21-17(24)11-23-18(25)10-9-15(22-23)12-5-7-13(20)8-6-12/h1-10H,11H2,(H,21,24) |
| Standard InChI Key | FJCAHONCBUSROJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) at its core. Position 3 of this ring is substituted with a 4-fluorophenyl group, while position 2 is linked via an acetamide bridge to a 2-chlorophenyl moiety. This arrangement creates a planar aromatic system with polar functional groups capable of hydrogen bonding and π-π stacking interactions .
The molecular formula is C₁₉H₁₅ClFN₃O₂, corresponding to a molecular weight of 371.8 g/mol. Key structural features include:
-
A pyridazinone ring with ketone oxygen at position 6
-
Fluorine substitution at the para position of the phenyl ring
-
Chlorine at the ortho position of the terminal phenyl group
-
Acetamide spacer enabling conformational flexibility
Physicochemical Properties
Table 1 summarizes critical physicochemical parameters derived from experimental and computational analyses :
| Property | Value |
|---|---|
| Molecular Weight | 371.8 g/mol |
| logP (Octanol-Water) | 3.40 |
| logD (pH 7.4) | 3.40 |
| Water Solubility (logSw) | -3.81 (≈ 1.54 mg/L) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 53.02 Ų |
| Rotatable Bonds | 5 |
The relatively high logP/logD values indicate significant lipophilicity, suggesting favorable membrane permeability but potential challenges in aqueous solubility. The balanced polar surface area (53.02 Ų) aligns with Lipinski’s Rule of Five criteria for drug-likeness .
Synthetic Methodology
Retrosynthetic Analysis
The compound can be synthesized through a convergent approach involving three key fragments:
-
Pyridazinone core: 3-(4-Fluorophenyl)-6-hydroxypyridazinone
-
Chlorophenyl component: 2-Chloroaniline
-
Acetamide linker: Chloroacetyl chloride
A plausible synthetic route involves:
-
Pyridazinone formation via cyclization of maleic hydrazide derivatives with 4-fluorophenyl Grignard reagents .
-
N-Alkylation of the pyridazinone nitrogen with chloroacetonitrile under basic conditions.
-
Amide coupling between the resulting nitrile intermediate and 2-chloroaniline using carbodiimide-mediated activation .
Detailed Synthetic Protocol
Step 1: Synthesis of 3-(4-Fluorophenyl)-6-hydroxypyridazinone
-
React maleic hydrazide (1.0 eq) with 4-fluorophenylmagnesium bromide (2.5 eq) in THF at -78°C.
-
Quench with ammonium chloride and oxidize with MnO₂ to form the pyridazinone ring .
Step 2: N-Alkylation with Chloroacetonitrile
-
Suspend pyridazinone (1.0 eq) in DMF with K₂CO₃ (3.0 eq).
-
Add chloroacetonitrile (1.2 eq) and heat at 80°C for 12 hours .
Step 3: Amide Bond Formation
-
Hydrolyze the nitrile intermediate to acetic acid using HCl/EtOH reflux.
-
Activate the acid with EDCI/HOBt in DCM.
The final product typically requires purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by -NMR, -NMR, and HRMS .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume